molecular formula C8H17N B066980 2,2-Dimethyl-1-propan-2-ylazetidine CAS No. 179952-87-5

2,2-Dimethyl-1-propan-2-ylazetidine

Cat. No.: B066980
CAS No.: 179952-87-5
M. Wt: 127.23 g/mol
InChI Key: OTQYMGLOOOLVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-propan-2-ylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C8H17N and a molecular weight of 127.23 g/mol. This compound belongs to the azetidine class, which is known for its significant ring strain and unique reactivity . Azetidines are important in organic synthesis and medicinal chemistry due to their stability and reactivity .

Preparation Methods

The synthesis of 2,2-Dimethyl-1-propan-2-ylazetidine can be achieved through various methods. One common approach involves the ring-opening polymerization of azetidine monomers . This method can be performed under both anionic and cationic conditions, allowing for the production of polyamines with different structures . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2-Dimethyl-1-propan-2-ylazetidine undergoes several types of chemical reactions due to its ring strain and nitrogen content. Common reactions include:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azetidines.

Scientific Research Applications

2,2-Dimethyl-1-propan-2-ylazetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.

    Medicine: Azetidines, including this compound, are explored for their potential therapeutic applications, such as antibacterial and antimicrobial agents.

    Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-propan-2-ylazetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen content allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

2,2-Dimethyl-1-propan-2-ylazetidine can be compared with other azetidines and similar nitrogen-containing heterocycles:

    Aziridines: Aziridines are three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.

    Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.

    Piperidines: Piperidines are six-membered nitrogen-containing rings that are commonly used in medicinal chemistry for their stability and reactivity.

The unique combination of ring strain and stability in this compound makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

179952-87-5

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,2-dimethyl-1-propan-2-ylazetidine

InChI

InChI=1S/C8H17N/c1-7(2)9-6-5-8(9,3)4/h7H,5-6H2,1-4H3

InChI Key

OTQYMGLOOOLVOS-UHFFFAOYSA-N

SMILES

CC(C)N1CCC1(C)C

Canonical SMILES

CC(C)N1CCC1(C)C

Synonyms

Azetidine, 2,2-dimethyl-1-(1-methylethyl)- (9CI)

Origin of Product

United States

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